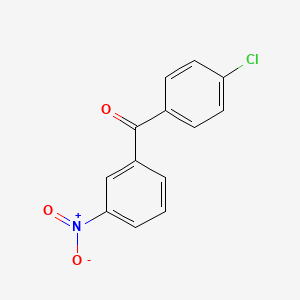
4-Chloro-3'-nitrobenzophenone
Descripción general
Descripción
4-Chloro-3’-nitrobenzophenone is a chemical compound with the molecular formula C13H8ClNO3 . It is also known by other names such as Methanone, (4-chloro-3-nitrophenyl)phenyl-, and Benzophenone, 4-chloro-3-nitro- . It has a molecular weight of 261.66 g/mol .
Synthesis Analysis
4-Chloro-3’-nitrobenzophenone may be employed as an acylation reagent for the Friedel-Crafts acylation of activated benzenes such as anisole, veratrole, and 1,4-dimethoxybenzene . It may also be employed for the synthesis of 4-chloro-4-methoxy-3-nitrobenzophenone .Molecular Structure Analysis
The molecular structure of 4-Chloro-3’-nitrobenzophenone can be represented by the InChI string: InChI=1S/C13H8ClNO3/c14-11-7-6-10 (8-12 (11)15 (17)18)13 (16)9-4-2-1-3-5-9/h1-8H . The compound belongs to the Orthorhombic system, with a = 12.9665 (11) Å, b = 7.4388 (6) Å, c = 24.336 (2) Å, α = β = γ = 90° .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-3’-nitrobenzophenone include a molecular weight of 261.66 g/mol . It has a XLogP3 value of 3.6, indicating its partition coefficient between octanol and water . It does not have any hydrogen bond donors .Aplicaciones Científicas De Investigación
Crystal Growth and Characterization
4-Chloro-3'-nitrobenzophenone (4C3N) has been a subject of research in crystal growth, particularly using the vertical Bridgman technique. Studies have focused on the growth, characterization, and properties of 4C3N single crystals. These crystals exhibit notable fluorescence spectra with emission peaks around 575 nm. Investigations include examining their crystalline perfection, mechanical properties, optical characteristics like cutoff wavelength, and thermal properties through methods like X-ray diffraction, fluorescence spectra, microhardness measurements, and thermogravimetric analyses (Aravinth, Babu, & Ramasamy, 2014); (Aravinth, Anandha Babu, & Ramasamy, 2014).
Optical and Thermal Properties
Research has also delved into the optical properties of 4C3N crystals, such as their refractive index, extinction coefficient, and the real and imaginary components of the dielectric constant. The optical band gap of 4C3N has been determined as 2.7 eV. Additionally, its thermal behavior has been examined through thermo-gravimetric analysis and differential thermal analysis (Babu, Thirupugalmani, Ramasamy, & Ravikumar, 2009).
Synthesis and Chemical Characterization
The synthesis and spectral characterization of derivatives of 4-nitro-4'-chlorobenzophenone, an important organic intermediate, have been explored. Optimal reaction conditions for these syntheses have been determined, and molecular structures have been characterized using various spectroscopic methods. This research provides valuable information for the development of non-cancer-causing substitutes for certain dye intermediates (Wang & Huang, 2004).
Environmental Applications
Studies have been conducted on the decontamination of similar compounds from aqueous solutions using adsorbents like graphene. These studies focus on the equilibrium, kinetic, and thermodynamic aspects of adsorption, offering insights into the removal of nitrophenol derivatives from water, which is significant for environmental remediation (Mehrizad & Gharbani, 2014).
Medicinal Chemistry
In medicinal chemistry, derivatives of nitrobenzophenone have been investigated for their potential as enzyme inhibitors. For example, 4-chloro-3-nitrobenzenesulfonamide derivatives have shown to be effective inhibitors of carbonic anhydrases, a class of enzymes significant in various therapeutic areas (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-chlorophenyl)-(3-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(8-10)15(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANOJUMUCWLVTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354253 | |
| Record name | 4-CHLORO-3'-NITROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3'-nitrobenzophenone | |
CAS RN |
62810-38-2 | |
| Record name | 4-CHLORO-3'-NITROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

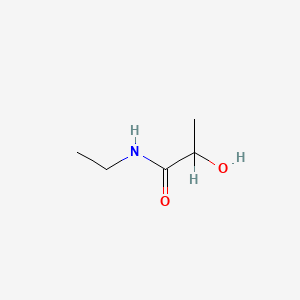
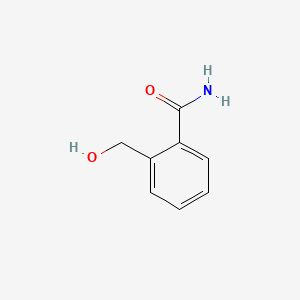
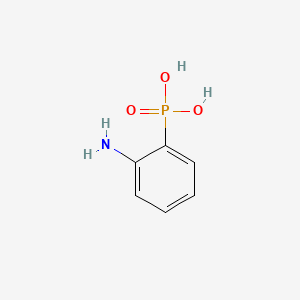
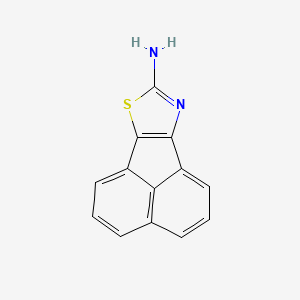
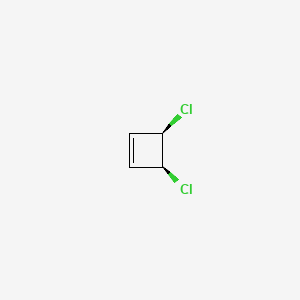
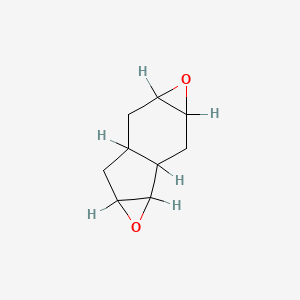
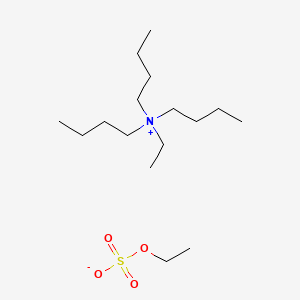
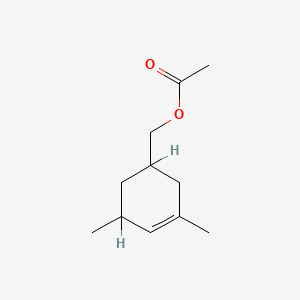
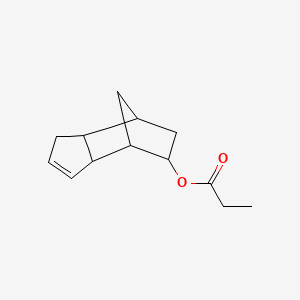
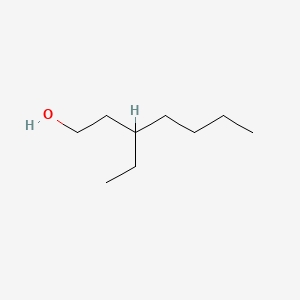
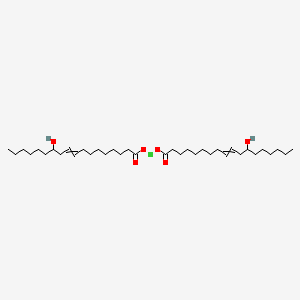
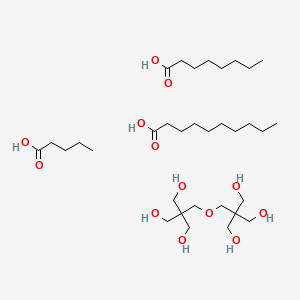
![Propanamide, N-[3-[bis[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1606075.png)
![4-[(3-Carboxy-4-oxonaphthalen-1-ylidene)-phenylmethyl]-1-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1606077.png)